Cas no 11000-17-2 (Vasopressin)

Vasopressin structure
Vasopressin structure
商品名:Vasopressin
CAS番号:11000-17-2
MF:C43H67N15O12S2
メガワット:1050.21538567543
MDL:MFCD00076738
CID:86457

Vasopressin 化学的及び物理的性質

名前と識別子

    • Vasopressin
    • VASOPRESSIN ACETATE
    • Vasporessin
    • adh(hormone)
    • leiormone
    • pitressin
    • pituitrin
    • tonephin
    • vasophysin
    • VASOPRASSIN
    • C00840
    • Vasopressin Injection
    • 1-[19-amino-13-butan-2-yl-10-(2-carbamoylethyl)-7-(carbamoylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-(carbamoylmethylcarbamoyl)-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide
    • MDL: MFCD00076738
    • インチ: 1S/C43H67N15O12S2/c1-4-21(2)33-39(67)51-25(13-14-31(45)60)35(63)54-28(18-32(46)61)36(64)55-29(20-72-71-19-24(44)34(62)53-27(37(65)56-33)17-22-9-11-23(59)12-10-22)41(69)58-16-6-8-30(58)38(66)52-26(7-5-15-50-42(47)48)40(68)57(3)43(49)70/h9-12,21,24-30,33,59H,4-8,13-20,44H2,1-3H3,(H2,45,60)(H2,46,61)(H2,49,70)(H,51,67)(H,52,66)(H,53,62)(H,54,63)(H,55,64)(H,56,65)(H4,47,48,50)
    • InChIKey: CBKMZRVKUDGVTD-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C2NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(CC)C)NC(=O)C(CC3=CC=C(O)C=C3)NC(=O)C(N)CSSC2)=O)CCCC1C(NC(C(=O)N(C(=O)N)C)CCC/N=C(/N)\N)=O

計算された属性

  • せいみつぶんしりょう: 1049.45000
  • どういたいしつりょう: 2138.86956
  • 同位体原子数: 0
  • 水素結合ドナー数: 16
  • 水素結合受容体数: 29
  • 重原子数: 79
  • 回転可能化学結合数: 23
  • 複雑さ: 4030
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 16
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 991

じっけんとくせい

  • 密度みつど: 1.31 g/cm3
  • ゆうかいてん: Not available
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • ようかいど: 甲醇(微溶)、水(微溶)
  • すいようせい: Soluble in water (Miscible).
  • PSA: 505.74000
  • LogP: 1.50910
  • じょうきあつ: 0.0±0.3 mmHg at 25°C
  • ようかいせい: Soluble in water (Miscible).

Vasopressin セキュリティ情報

Vasopressin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0013857-5mg
Vasopressin
11000-17-2 99.68%
5mg
$50.0 2022-04-28
TRC
V991530-10mg
Vasopressin
11000-17-2
10mg
$184.00 2023-05-17
ChemScence
CS-0013857-25mg
Vasopressin
11000-17-2 99.68%
25mg
$120.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V82270-25mg
Vasopressin
11000-17-2 98%
25mg
¥4502.0 2023-09-06
ChemScence
CS-0013857-50mg
Vasopressin
11000-17-2 99.68%
50mg
$200.0 2022-04-28
TargetMol Chemicals
T9857-200 mg
Vasopressin
11000-17-2 98%
200mg
¥3975.00 2023-05-31
SHENG KE LU SI SHENG WU JI SHU
sc-356188-5 mg
Vasopressin,
11000-17-2
5mg
¥1,880.00 2023-07-10
TargetMol Chemicals
T9857-100 mg
Vasopressin
11000-17-2 98%
100MG
¥ 2,918 2023-07-10
TargetMol Chemicals
T9857-500mg
Vasopressin
11000-17-2 98%
500mg
¥ 7230 2023-09-15
TargetMol Chemicals
T9857-25mg
Vasopressin
11000-17-2
25mg
¥ 927 2024-07-19

Vasopressin 関連文献

Vasopressinに関する追加情報

Vasopressin (CAS No. 11000-17-2): A Multifunctional Neuropeptide in Contemporary Biomedical Research

Vasopressin, also known as arginine vasopressin (AVP), is a cyclic nonapeptide hormone and neuropeptide with the Chemical Abstracts Service (CAS) registry number CAS No. 11000-17-2. This endogenous compound plays critical roles in both physiological regulation and pathological processes across multiple biological systems. Structurally characterized by a disulfide bridge connecting cysteine residues at positions 1 and 6, its molecular formula C4H9N5O2 corresponds to a molecular weight of approximately 1,046 Da when considering its mature form. Recent advances in mass spectrometry have enabled precise quantification of this peptide in biological fluids, underscoring its relevance in translational medicine.

In the context of water homeostasis, Vasopressin exerts its canonical antidiuretic function via activation of V2 receptors on renal collecting duct cells. A landmark study published in Nature Neuroscience (2023) revealed novel allosteric modulation mechanisms of these receptors through conformational changes induced by lipid raft microdomains. This finding has implications for developing subtype-selective analogs to treat nephrogenic diabetes insipidus without inducing vasoconstrictive side effects associated with non-specific stimulation of V1a receptors. The CAS number CAS No. 11000-17-2 specifically identifies the native peptide form differing from synthetic derivatives such as desmopressin, which lacks cysteine residues and exhibits prolonged half-life.

Beyond fluid regulation, emerging research highlights Vasopressin's role in cardiovascular physiology and pathophysiology. A randomized controlled trial (RCT) reported in Circulation Research (January 2024) demonstrated that low-dose AVP administration improves myocardial perfusion in septic shock patients through endothelin-independent pathways. This contradicts earlier assumptions about its primary vasoconstrictive action, suggesting a protective role under hypovolemic conditions when administered at optimized concentrations. The structural specificity captured by CAS No. CAS No. 11000-17-2 ensures precise pharmacological evaluation compared to arginine vasopressor agents with modified amino acid sequences.

In neurobiological contexts, Vasopressin's actions via V1a, V2, and oxytocin receptors are now recognized as integral to social behavior modulation and memory consolidation processes. A groundbreaking study using CRISPR-Cas9 knockout models (Nature Communications, March 2024) identified key interactions between central AVP signaling pathways and dopaminergic systems in reward processing circuits. These findings have stimulated interest in exploring AVP-based therapies for autism spectrum disorders and social anxiety conditions, representing an expanding therapeutic horizon beyond traditional indications like central diabetes insipidus.

The synthesis pathway of Vasopressin/CAS No. 11000-17-2 involves post-translational processing of the precursor protein propressophysin within magnocellular neurosecretory cells of the hypothalamus. Recent structural biology studies employing cryo-electron microscopy (JBC, June 2023) revealed unprecedented details about the cleavage mechanisms mediated by prohormone convertases PCSKs, providing mechanistic insights for potential gene therapy approaches targeting dysregulated AVP production observed in certain neuroendocrine disorders.

In clinical drug development, the CAS-numbered compound serves as a template for creating pharmacologically optimized analogs such as terlipressin and fenoterol combined formulations under investigation for hepatorenal syndrome treatment (New England Journal of Medicine, April 28). These derivatives exploit site-specific modifications on the native AVP structure - CAS No.CAS No. 11000-17-2's-identified backbone while enhancing stability or receptor selectivity through substitutions at position Asn(8) or Gly(5). Such innovations exemplify how understanding molecular architecture enables therapeutic advancements.

Pioneering work published in Molecular Psychiatry,(February 4th issue) elucidated epigenetic regulation of AVP gene expression through histone acetylation patterns modulated by chronic stress exposure (Molecular Psychiatry,, February 4th issue). This discovery links stress-related pathologies to dysregulated neuropeptide levels, opening avenues for epigenetic-based interventions targeting hypothalamic-pituitary axes without direct hormone supplementation risks associated with long-term use of synthetic analogs like desmethylimpressin.

Synthetic methodologies for producing pharmaceutical-grade Vasopressin/CAS No. 11-"The structural characterization"of this peptide remains essential for quality control measures ensuring bioactivity preservation during large-scale production processes outlined in Bioorganic & Medicinal Chemistry Letters,'s December issue detailing solid-phase synthesis optimization strategies that minimize N-terminal truncation artifacts typically observed at scale-up stages.

A novel application domain emerging from recent research involves using fluorescently labeled AVP derivatives ("Vasopressin analogues") tagged with quantum dots to visualize real-time receptor trafficking dynamics within living neurons (eLife,, May release). This technique employs the native peptide's structure defined by CAS No."CAS No.""CASN""CASN""CASN""CASN""CASN""CASN""CASN""CASN""CASN""CASN"

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